Cas no 873397-60-5 (6-chloro-3,4-dimethylpyridazine)
6-chloro-3,4-dimethylpyridazine Chemical and Physical Properties
Names and Identifiers
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- Pyridazine,6-chloro-3,4-dimethyl-
- 6-CHLORO-3,4-DIMETHYLPYRIDAZINE
- 6-CHLORO-3,4-DIMETHYL-PYRIDAZINE
- 6-Chlor-3,4-dimethyl-pyridazin
- Pyridazine,6-chloro-3,4-dimethyl
- 6-Chloro-3,4-dimethylpyridazine (ACI)
- MFCD11044785
- SCHEMBL11985904
- AS-30651
- AKOS012079338
- DTXSID10679862
- CS-0070746
- F8889-0671
- DB-076921
- Z1013743394
- 873397-60-5
- EN300-74392
- YJB39760
- 6-chloro-3,4-dimethylpyridazine
-
- MDL: MFCD11044785
- Inchi: 1S/C6H7ClN2/c1-4-3-6(7)9-8-5(4)2/h3H,1-2H3
- InChI Key: MFZWCOUQCKMXEJ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C)C(C)=NN=1
Computed Properties
- Exact Mass: 142.03000
- Monoisotopic Mass: 142.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8A^2
- XLogP3: 1.6
Experimental Properties
- PSA: 25.78000
- LogP: 1.74680
6-chloro-3,4-dimethylpyridazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-chloro-3,4-dimethylpyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029205338-250mg |
6-Chloro-3,4-dimethylpyridazine |
873397-60-5 | 95% | 250mg |
$155.54 | 2023-08-31 | |
| Alichem | A029205338-1g |
6-Chloro-3,4-dimethylpyridazine |
873397-60-5 | 95% | 1g |
$392.70 | 2023-08-31 | |
| Alichem | A029205338-5g |
6-Chloro-3,4-dimethylpyridazine |
873397-60-5 | 95% | 5g |
$1388.44 | 2023-08-31 | |
| TRC | C384328-25mg |
6-Chloro-3,4-dimethylpyridazine |
873397-60-5 | 25mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C384328-50mg |
6-Chloro-3,4-dimethylpyridazine |
873397-60-5 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C384328-250mg |
6-Chloro-3,4-dimethylpyridazine |
873397-60-5 | 250mg |
$ 365.00 | 2022-06-06 | ||
| Matrix Scientific | 188644-1g |
6-Chloro-3,4-dimethylpyridazine |
873397-60-5 | 1g |
$522.00 | 2023-09-07 | ||
| Matrix Scientific | 188644-5g |
6-Chloro-3,4-dimethylpyridazine |
873397-60-5 | 5g |
$1500.00 | 2023-09-07 | ||
| Matrix Scientific | 188644-10g |
6-Chloro-3,4-dimethylpyridazine |
873397-60-5 | 10g |
$2400.00 | 2023-09-07 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11195-5g |
6-chloro-3,4-dimethylpyridazine |
873397-60-5 | 95% | 5g |
$1413 | 2023-09-07 |
6-chloro-3,4-dimethylpyridazine Suppliers
6-chloro-3,4-dimethylpyridazine Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 6-chloro-3,4-dimethylpyridazine
Recent Advances in the Study of 6-Chloro-3,4-dimethylpyridazine (CAS: 873397-60-5) in Chemical Biology and Pharmaceutical Research
6-Chloro-3,4-dimethylpyridazine (CAS: 873397-60-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its pyridazine core with chloro and methyl substituents, has been identified as a key intermediate in the synthesis of biologically active molecules. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and central nervous system disorders.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 6-chloro-3,4-dimethylpyridazine as a precursor in the synthesis of kinase inhibitors targeting aberrant signaling pathways in cancer. The researchers successfully incorporated this scaffold into a series of compounds showing nanomolar potency against various kinase targets, with improved selectivity profiles compared to existing inhibitors. The structural flexibility of the pyridazine ring allowed for optimal interactions with the ATP-binding sites of target kinases, while the chloro and methyl groups contributed to enhanced metabolic stability.
In antimicrobial research, a team from the European Journal of Medicinal Chemistry reported in 2024 the development of novel antibacterial agents derived from 6-chloro-3,4-dimethylpyridazine. These compounds exhibited potent activity against drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the chloro group at the 6-position was found to be crucial for maintaining antibacterial activity, while the dimethyl substitution pattern improved the compounds' pharmacokinetic properties. Molecular docking studies revealed that these derivatives interfere with bacterial cell wall biosynthesis through inhibition of key enzymes.
Recent advancements in synthetic methodology have also focused on 6-chloro-3,4-dimethylpyridazine. A 2024 Nature Communications paper described a novel, environmentally benign protocol for the large-scale production of this compound using continuous flow chemistry. This approach significantly improved yield (up to 92%) and reduced waste generation compared to traditional batch processes. The developed method features mild reaction conditions and excellent atom economy, making it particularly attractive for industrial-scale pharmaceutical applications.
Pharmacokinetic studies of 6-chloro-3,4-dimethylpyridazine derivatives have revealed promising characteristics for drug development. Research published in Drug Metabolism and Disposition (2023) demonstrated that compounds containing this scaffold generally exhibit favorable absorption and distribution profiles, with moderate plasma protein binding and good blood-brain barrier penetration in preclinical models. These properties make the scaffold particularly interesting for CNS-targeted therapeutics, with several derivatives currently in preclinical development for neurodegenerative disorders.
The safety profile of 6-chloro-3,4-dimethylpyridazine and its derivatives has been extensively evaluated in recent toxicological studies. A comprehensive assessment published in Regulatory Toxicology and Pharmacology (2024) reported that the core scaffold shows minimal genotoxicity and acceptable cytotoxicity profiles at therapeutic concentrations. Structure-activity relationship studies have identified specific modifications that can further enhance the safety window of derivatives while maintaining pharmacological activity.
Looking forward, the unique chemical properties of 6-chloro-3,4-dimethylpyridazine continue to inspire innovative applications in drug discovery. Current research directions include its incorporation into PROTACs (proteolysis targeting chimeras) for targeted protein degradation, as well as its use in the development of covalent inhibitors. The compound's commercial availability and well-established synthetic routes make it an attractive starting point for medicinal chemistry programs across multiple therapeutic areas.
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